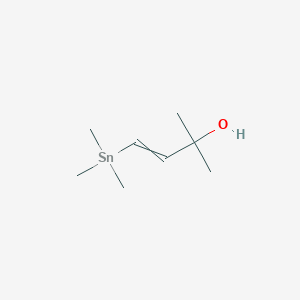
2-Methyl-4-(trimethylstannyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trimethylstannyl)but-3-en-2-ol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trimethylstannyl)but-3-en-2-ol typically involves the reaction of an appropriate alkyne with trimethyltin chloride in the presence of a catalyst. One common method is the hydrostannylation of 2-methyl-3-butyne-2-ol using trimethyltin chloride and a palladium catalyst under mild conditions . The reaction proceeds via the addition of the trimethylstannyl group to the alkyne, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize the risk of contamination and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trimethylstannyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler organotin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin
Properties
CAS No. |
76077-10-6 |
|---|---|
Molecular Formula |
C8H18OSn |
Molecular Weight |
248.94 g/mol |
IUPAC Name |
2-methyl-4-trimethylstannylbut-3-en-2-ol |
InChI |
InChI=1S/C5H9O.3CH3.Sn/c1-4-5(2,3)6;;;;/h1,4,6H,2-3H3;3*1H3; |
InChI Key |
SDJFSUZBJOPMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C[Sn](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















